![molecular formula C20H24N4O6 B442354 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B442354.png)
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system stimulants and anthelmintics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of piperazine with 4,5-dimethoxy-2-nitrobenzyl chloride and 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or ethanol. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, lithium aluminum hydride.
Major Products
Oxidation: Amines.
Reduction: Nitroso derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects, including as a central nervous system stimulant or anthelmintic.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine would depend on its specific application. In the context of medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The nitro groups could also play a role in redox reactions within biological systems, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A central nervous system stimulant with similar structural features.
4-Nitrobenzylpiperazine: Shares the nitrobenzyl group, used in similar applications.
4,5-Dimethoxy-2-nitrobenzyl chloride: A precursor in the synthesis of the compound.
Uniqueness
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both 4,5-dimethoxy-2-nitrobenzyl and 4-nitrobenzyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C20H24N4O6 |
|---|---|
Molecular Weight |
416.4g/mol |
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C20H24N4O6/c1-29-19-11-16(18(24(27)28)12-20(19)30-2)14-22-9-7-21(8-10-22)13-15-3-5-17(6-4-15)23(25)26/h3-6,11-12H,7-10,13-14H2,1-2H3 |
InChI Key |
PPBNSTKWSXLJSN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Trifluoromethyl)benzyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B442272.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B442273.png)
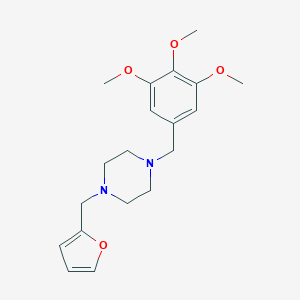
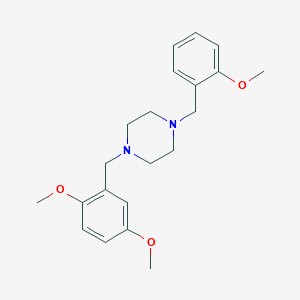
![11-(2,5-dimethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442278.png)
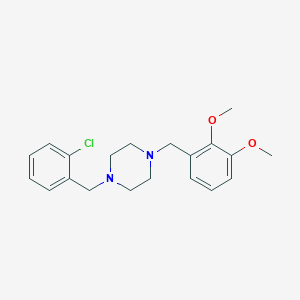
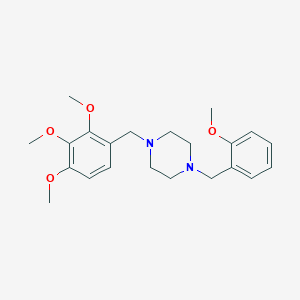

![1-[(2,3-Dimethoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B442284.png)
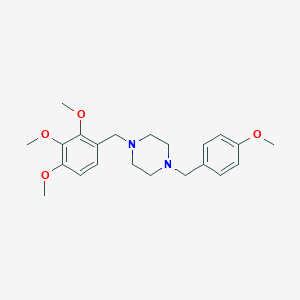
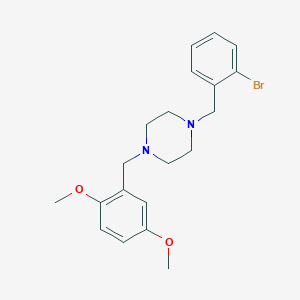
![9-Ethyl-3-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]carbazole](/img/structure/B442289.png)

![1-(2-Fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B442294.png)
